Carbamic acid, N-[10,11-dihydro-5-(2-methylamino-1-oxoethyl)-3-5H-dibenzo[b,f]azepinyl]-, ethyl ester
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Overview
Description
ETHYL N-{5-[2-(METHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE is a complex organic compound with the molecular formula C20H23N3O3 and a molecular mass of 353.41 g/mol It is a derivative of carbamic acid and is characterized by its unique dibenzazepine structure, which is a fused tricyclic system
Preparation Methods
The synthesis of ETHYL N-{5-[2-(METHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE involves several steps. The starting material is typically a dibenzazepine derivative, which undergoes a series of reactions to introduce the methylaminoacetyl and ethyl carbamate groups. The synthetic route can be summarized as follows:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylaminoacetyl Group: The dibenzazepine core is then reacted with a methylaminoacetylating agent under controlled conditions to introduce the methylaminoacetyl group.
Formation of the Ethyl Carbamate: Finally, the intermediate product is treated with ethyl chloroformate in the presence of a base to form the ethyl carbamate group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL N-{5-[2-(METHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: The ethyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL N-{5-[2-(METHYLAMINO)ACETYL]-10,11-DIHYDRO-5H
Properties
CAS No. |
102821-92-1 |
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Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-20(25)22-16-11-10-15-9-8-14-6-4-5-7-17(14)23(18(15)12-16)19(24)13-21-2/h4-7,10-12,21H,3,8-9,13H2,1-2H3,(H,22,25) |
InChI Key |
GIYVZQVYZOEGHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC)C=C1 |
Origin of Product |
United States |
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